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For Researchers, Scientists, and Drug Development Professionals

Introduction
Cbz-Lys-Lys-PABA-AMC diTFA is a fluorogenic peptide substrate designed for the sensitive

and continuous assay of proteases that exhibit specificity for cleaving peptide bonds C-terminal

to lysine residues. The substrate consists of a di-lysine peptide sequence, which is a

recognition motif for various proteases, flanked by a carboxybenzyl (Cbz) protecting group at

the N-terminus and a 7-amino-4-methylcoumarin (AMC) fluorophore linked via a p-

aminobenzoic acid (PABA) spacer at the C-terminus.

Upon enzymatic cleavage of the amide bond between the PABA and AMC moieties, the highly

fluorescent AMC is released. The resulting increase in fluorescence intensity can be monitored

in real-time, providing a direct measure of enzymatic activity. This substrate is particularly

useful for kinetic studies of trypsin-like serine proteases and lysosomal cysteine proteases such

as cathepsin B.

These application notes provide detailed protocols for utilizing Cbz-Lys-Lys-PABA-AMC
diTFA to determine the kinetic parameters of relevant proteases, screen for inhibitors, and

investigate enzyme function in various biological contexts.

Principle of the Assay
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The kinetic assay is based on the enzymatic hydrolysis of the non-fluorescent Cbz-Lys-Lys-
PABA-AMC diTFA substrate. The protease cleaves the peptide bond, liberating the fluorescent

AMC group. The rate of fluorescence increase is directly proportional to the rate of substrate

hydrolysis and, therefore, to the enzyme's activity under the given conditions. The fluorescence

is typically measured with an excitation wavelength of 360-380 nm and an emission

wavelength of 440-460 nm.

Quantitative Data
While extensive literature exists for similar fluorogenic substrates, specific kinetic parameters

(Km, Vmax, and kcat) for the exact substrate Cbz-Lys-Lys-PABA-AMC diTFA are not readily

available in published literature. The kinetic constants of an enzyme are highly dependent on

the specific substrate and assay conditions. Therefore, it is imperative that researchers

determine these parameters experimentally for their enzyme of interest.

Below is a template for tabulating experimentally determined kinetic data.

Table 1: Kinetic Parameters of Proteases with Cbz-Lys-Lys-PABA-AMC diTFA
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Enzyme Km (µM)
Vmax
(RFU/s or
µM/s)

kcat (s⁻¹)
kcat/Km
(M⁻¹s⁻¹)

Assay
Conditions
(Buffer, pH,
Temperatur
e)

Enzyme 1 Value Value Value Value Specify

Enzyme 2 Value Value Value Value Specify

Cathepsin B Value Value Value Value

e.g., 100 mM

Sodium

Acetate, 5

mM DTT, 1

mM EDTA,

pH 5.5, 37°C

Trypsin Value Value Value Value

e.g., 50 mM

Tris-HCl, 20

mM CaCl₂,

pH 8.0, 37°C

Values in this table should be determined experimentally.

Experimental Protocols
Protocol 1: Determination of Michaelis-Menten Kinetic
Parameters (Km and Vmax)
This protocol describes the steps to determine the Km and Vmax of a protease using Cbz-Lys-
Lys-PABA-AMC diTFA.

Materials:

Cbz-Lys-Lys-PABA-AMC diTFA

Purified enzyme of interest (e.g., Cathepsin B, Trypsin)

Assay Buffer (enzyme-specific, see below for examples)
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Dimethyl sulfoxide (DMSO)

Black 96-well microplate

Fluorescence microplate reader with kinetic measurement capabilities

Reagent Preparation:

Substrate Stock Solution (10 mM): Dissolve Cbz-Lys-Lys-PABA-AMC diTFA in DMSO to a

final concentration of 10 mM. Store in aliquots at -20°C, protected from light.

Enzyme Stock Solution: Prepare a stock solution of the purified enzyme in an appropriate

buffer at a concentration recommended by the supplier or determined empirically. Store in

aliquots at -80°C.

Assay Buffers:

Cathepsin B Assay Buffer: 100 mM Sodium Acetate, 5 mM DTT, 1 mM EDTA, pH 5.5.

Trypsin Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

Procedure:

Prepare Substrate Dilutions: Prepare a series of dilutions of the Cbz-Lys-Lys-PABA-AMC
diTFA stock solution in the appropriate assay buffer. The final concentrations in the assay

should typically range from 0.1 to 10 times the expected Km.

Prepare Enzyme Working Solution: Dilute the enzyme stock solution in the assay buffer to a

final concentration that yields a linear rate of fluorescence increase over 15-30 minutes. The

optimal concentration should be determined in preliminary experiments.

Assay Setup: To the wells of a black 96-well microplate, add 50 µL of each substrate dilution.

Include wells with buffer only for background fluorescence measurement.

Initiate the Reaction: Add 50 µL of the enzyme working solution to each well to initiate the

reaction. The total reaction volume will be 100 µL.
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Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-

set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity

(Excitation: 360-380 nm, Emission: 440-460 nm) kinetically, with readings taken every 60

seconds for 15-30 minutes.

Data Analysis:

Determine the initial velocity (V₀) for each substrate concentration from the linear portion

of the fluorescence versus time plot.

Convert the rate from RFU/min to µM/min using a standard curve of free AMC.

Plot the initial velocities (V₀) against the substrate concentrations ([S]).

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to

determine Km and Vmax.

Protocol 2: Screening of Protease Inhibitors
This protocol provides a method for screening potential inhibitors of a target protease.

Materials:

Same as Protocol 1

Putative inhibitor compounds

Procedure:

Prepare Reagents: Prepare substrate and enzyme solutions as described in Protocol 1. The

substrate concentration should be at or near the Km value for the enzyme.

Prepare Inhibitor Dilutions: Prepare a series of dilutions of the inhibitor compounds in the

assay buffer.

Assay Setup:

To the wells of a black 96-well microplate, add 25 µL of the enzyme working solution.
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Add 25 µL of each inhibitor dilution to the respective wells. Include a "no inhibitor" control

(add 25 µL of assay buffer).

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room

temperature or the assay temperature.

Initiate the Reaction: Add 50 µL of the substrate solution to each well.

Kinetic Measurement and Data Analysis: Follow steps 5 and 6a from Protocol 1.

Calculate Percent Inhibition:

Percent Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

For determination of IC₅₀ values, plot the percent inhibition against the logarithm of the

inhibitor concentration and fit the data to a dose-response curve.

Visualizations
Signaling Pathways and Experimental Workflows
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Caption: Cathepsin B apoptotic signaling.
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Trypsin Activation and Protein Digestion

Pancreas

Trypsinogen (inactive)

Secretes

Small Intestine (Duodenum)

Trypsin (active)

Activation

Enteropeptidase

Activates

AutocatalysisOther Zymogens
(e.g., Chymotrypsinogen)

Activates

Dietary Proteins

Activates

Active Proteases

Peptides

Hydrolysis

Amino Acids

Further Hydrolysis

Absorption

Click to download full resolution via product page

Caption: Trypsin's digestive cascade.
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Experimental Workflow for Enzyme Kinetic Analysis
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Caption: Enzyme kinetics workflow.
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To cite this document: BenchChem. [Kinetic Studies Using Cbz-Lys-Lys-PABA-AMC diTFA:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15556619#kinetic-studies-using-cbz-lys-lys-paba-
amc-ditfa]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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